![molecular formula C5H5BrN6 B126390 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 144750-82-3](/img/structure/B126390.png)

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

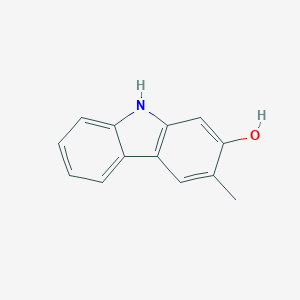

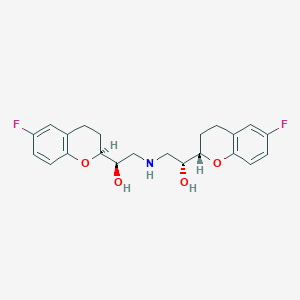

“3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in many types of human cancers .

Synthesis Analysis

The synthesis of these compounds involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol under reflux for several hours . The resulting solid is then filtered, washed with aqueous ethanol, and recrystallized .Molecular Structure Analysis

The molecular structure of these compounds includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions to yield the different derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The exact reactions and conditions can vary depending on the specific substituents and the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum can all provide valuable information about the structure and properties of these compounds .Applications De Recherche Scientifique

Medicinal Chemistry: Kinase Inhibition

This compound serves as a core structure for the synthesis of derivatives that act as kinase inhibitors . Kinase enzymes play a crucial role in signal transduction and cell regulation, making them significant targets for cancer therapy. Derivatives of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values demonstrating strong cytotoxic activities .

Agricultural Chemistry: Pesticide Development

In agriculture, the derivatives of this compound can be explored for their potential use as pesticides. The structural similarity to purine bases suggests that they could interfere with the growth and reproduction of pests, providing a new avenue for the development of environmentally friendly pesticides .

Materials Science: Organic Semiconductor Synthesis

The brominated heterocyclic structure of this compound makes it a candidate for use in organic semiconductor synthesis. Its electronic properties could be harnessed to create materials with specific conductive or emissive characteristics, useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis: Building Block for Heterocyclic Compounds

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity, particularly the bromine atom, allows for further functionalization, creating a diverse array of molecules for further research and development in synthetic chemistry .

Environmental Science: Analytical Marker for Pollutants

The unique structure of this compound could be utilized as an analytical marker in environmental science. It could help in the detection and quantification of pollutants in water and soil samples, aiding in environmental monitoring and assessment .

Biochemistry: Study of Nucleic Acid Interactions

Due to its structural resemblance to nucleic acid bases, this compound can be used in biochemistry to study interactions with DNA or RNA. It could provide insights into the binding affinities and mechanisms of action of nucleic acid-targeting drugs .

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within HCT cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Orientations Futures

The anticancer activity of these compounds makes them promising candidates for further study and potential development into therapeutic agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the efficacy and safety of these compounds in preclinical and clinical trials.

Propriétés

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOVQYNWRQMJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

CAS RN |

144750-82-3 |

Source

|

| Record name | 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144750823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMO-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60R07PWM8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)